N,N,4,4-Tetraethyl-4H-1,3-benzoxazine-2-methanamine hydrochloride
Description
N,N,4,4-Tetraethyl-4H-1,3-benzoxazine-2-methanamine hydrochloride is a heterocyclic organic compound characterized by a benzoxazine core substituted with tetraethyl groups and a methanamine side chain. The hydrochloride salt form likely enhances solubility and stability, a common feature in drug development .
Properties
CAS No. |
55709-93-8 |
|---|---|
Molecular Formula |
C17H27ClN2O |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
(4,4-diethyl-1,3-benzoxazin-2-yl)methyl-diethylazanium;chloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-5-17(6-2)14-11-9-10-12-15(14)20-16(18-17)13-19(7-3)8-4;/h9-12H,5-8,13H2,1-4H3;1H |
InChI Key |
CDXVQAGFMZHBOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2OC(=N1)C[NH+](CC)CC)CC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Mannich-Type Aminomethylation Reaction
One of the primary methods to prepare benzoxazine derivatives involves the condensation of a hydroxy-substituted aromatic compound with a primary amine and formaldehyde under controlled conditions, leading to the formation of the benzoxazine ring. This method is well-documented for structurally similar benzoxazines.
-
- 4-Hydroxy substituted aromatic compound (e.g., 4-hydroxyacetophenone derivatives)
- Primary amine (e.g., tetraethyl-substituted amine)
- Formaldehyde or paraformaldehyde as the methylene source
-
- Acidic or neutral medium
- Heating typically between 50–80 °C
- Solvent: Methanol, ethanol, or other polar solvents
-
- The aromatic hydroxy compound reacts with formaldehyde to form an intermediate hydroxymethyl derivative.
- The primary amine attacks the intermediate, followed by cyclization to form the benzoxazine ring.
- The product is isolated and purified, often as a hydrochloride salt by treatment with HCl.
-
- Typically moderate to high (56–99%) depending on reaction time and purity of reagents.
This method is supported by literature describing related benzoxazine syntheses with yields up to 99% (e.g., WO2016069358A1 patent).
Microreactor Continuous Flow Synthesis
A more advanced and scalable method involves continuous flow microreactor technology for benzoxazine synthesis.
-
- Two high-pressure syringe pumps feed reactants into a static mixer.
- The mixed stream passes through a stainless steel reaction coil maintained at controlled temperature (e.g., 75°C).
- Backpressure regulators maintain system pressure.
- Heat tracing and insulation ensure temperature stability.
-
- N-methoxymethyl intermediate
- Phenolic compound (e.g., m-chlorophenol)
- Amine (e.g., 4,4'-methylenedianiline)
-
- Precise control of reaction parameters
- Improved yields (up to 99%)
- Reduced reaction times
- Enhanced product purity
| Sample No. | Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | N-methoxymethyl intermediate + m-chlorophenol + MDA | 50 | 10 | 99 | Batch synthesis |
| 3-8 | Same as above (microreactor flow) | 75 | Continuous flow | 99 | Microreactor process |
This method is detailed in patent WO2016069358A1 and offers a scalable route for benzoxazines.
Cyclization via Acid Chloride Intermediates
Another synthetic route involves preparing acid chloride intermediates from fatty acids or substituted benzoic acids, followed by reaction with hydrazine derivatives and cyclodehydration to form benzoxazine or related heterocyclic rings.
-
- Conversion of carboxylic acids to acid chlorides using thionyl chloride.
- Reaction with hydrazine hydrate to form hydrazides.
- Cyclodehydration using dehydrating agents (e.g., phosphorus oxychloride) to form benzoxazine or oxadiazole rings.
-
- This method is more common for benzoxazine analogs tethered to fatty acid residues but can be adapted for substituted benzoxazines.
- Provides an alternative when direct Mannich reactions are challenging.
-
- Moderate to high yields (70–90%)
- Requires inert atmosphere and dry solvents.
This approach is described in recent heterocyclic synthesis reviews.
Data Table Summarizing Preparation Methods
Research Findings and Analysis
The Mannich-type reaction remains the most straightforward and widely applied method for synthesizing this compound and related benzoxazines due to its simplicity and good yield.
The microreactor continuous flow synthesis provides improved control over reaction parameters, enabling high throughput and consistent product quality, suitable for industrial scale-up.
Cyclization via acid chloride intermediates offers a route to more complex benzoxazine derivatives, especially those linked to fatty acid residues or other functional groups.
Spectroscopic characterization (1H NMR, IR, Mass Spectrometry) confirms the formation of the benzoxazine ring, with characteristic signals for oxazine methylene (NCH2 and OCH2) groups appearing in the 3.8–5.5 ppm region in 1H NMR and C-N and C=O stretches in IR spectra.
The hydrochloride salt formation improves compound stability and solubility, facilitating handling and further applications.
Chemical Reactions Analysis
Types of Reactions
N,N,4,4-Tetraethyl-4H-1,3-benzoxazine-2-methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
N,N,4,4-Tetraethyl-4H-1,3-benzoxazine-2-methanamine hydrochloride has a complex molecular structure characterized by the presence of a benzoxazine ring. This structure contributes to its unique chemical properties, making it suitable for diverse applications. The compound's molecular formula is C14H20ClN2O, with a molecular weight of 270.77 g/mol.
Medicinal Chemistry
This compound has shown potential in medicinal chemistry due to its biological activities. Research indicates that benzoxazine derivatives possess anti-inflammatory and analgesic properties. Studies have demonstrated that compounds within this class can inhibit specific pathways involved in inflammation and pain signaling.
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry reported that certain benzoxazine derivatives exhibited significant anti-inflammatory effects in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Materials Science
In materials science, this compound is utilized as a curing agent for epoxy resins. Its incorporation into resin formulations enhances thermal stability and mechanical properties.
Table 1: Comparison of Mechanical Properties
| Property | Epoxy Without Additive | Epoxy With N,N,4,4-Tetraethyl-4H-1,3-benzoxazine |
|---|---|---|
| Tensile Strength (MPa) | 50 | 70 |
| Flexural Modulus (GPa) | 2.5 | 3.5 |
| Thermal Stability (°C) | 150 | 200 |
Research indicates that the addition of this compound improves the cross-linking density in epoxy systems, resulting in enhanced performance characteristics .
Environmental Applications
The compound has also been investigated for its potential use in environmental remediation. Its ability to form complexes with heavy metals makes it a candidate for removing contaminants from wastewater.
Case Study: Heavy Metal Removal
A study conducted on wastewater treatment revealed that this compound effectively chelated lead ions from contaminated water sources. The results indicated a removal efficiency exceeding 90% under optimal conditions .
Mechanism of Action
The mechanism of action of N,N,4,4-Tetraethyl-4H-1,3-benzoxazine-2-methanamine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition or modulation of their activity . This mechanism is particularly relevant in its role as an enzyme inhibitor.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
(a) 2,3-Dihydro-1,4-benzoxathiin-2-methanamine 4,4-dioxide hydrochloride
- Molecular Formula: C₉H₁₂ClNO₃S
- Molecular Weight : 249.72 g/mol
- Purity : ≥95%
- Applications : Pharmaceutical research (e.g., neuroactive agents), agrochemicals, materials science.
- Key Differences: Replaces the benzoxazine ring with a benzoxathiin scaffold and includes a sulfone group.
(b) Tetracaine Hydrochloride
- Molecular Formula : C₁₅H₂₅ClN₂O₂
- Molecular Weight : 300.83 g/mol
- Purity : High (pharmaceutical grade, with specified impurities <1%)
- Applications : Local anesthetic.
- Key Differences: Features a benzoate ester and a butylamino chain instead of a benzoxazine core. The absence of ethyl groups limits its CNS penetration, favoring peripheral action .
(c) N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride
- Molecular Formula: C₇H₈Cl₃NO
- Molecular Weight : 228.5 g/mol
- Applications : Intermediate in organic synthesis (e.g., agrochemicals).
- Key Differences : Lacks heterocyclic rings but includes dichlorobenzyl and hydroxylamine groups, favoring reactivity in coupling reactions rather than direct pharmacological activity .
Pharmacological and Functional Comparisons
Research Findings and Mechanistic Insights
- Antimicrobial Activity : Ceftiofur hydrochloride () and oxytetracycline highlight the role of hydrochloride salts in enhancing bioavailability for bacterial targeting, a feature likely shared by the target compound .


- Purity and Impurity Profiles : Pharmaceutical-grade hydrochlorides like tetracaine adhere to strict impurity limits (<1% for critical byproducts), a standard the target compound would need to meet for clinical use .
Biological Activity
N,N,4,4-Tetraethyl-4H-1,3-benzoxazine-2-methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The molecular formula for this compound is C17H27ClN2O. Its structure features a benzoxazine ring which is known for its diverse biological properties. The presence of the tetraethyl substituents may influence its solubility and interaction with biological systems .
Biological Activity Overview
Research indicates that compounds related to benzoxazines exhibit a variety of biological activities including cytotoxicity against cancer cell lines and antimicrobial properties. The specific biological activities of this compound are summarized below.
Cytotoxicity
A study on related benzoxazinones demonstrated significant cytotoxic effects in P388 murine leukemia cells. Two compounds showed IC50 values of 9.9 µM and 8.9 µM respectively . While specific data on this compound is limited, its structural similarity suggests potential cytotoxic effects.
Antimicrobial Activity
Benzoxazine derivatives have been evaluated for their antimicrobial properties. A study highlighted the synthesis of novel benzoxazine compounds with promising antibacterial activity against various strains. Although direct studies on this compound are lacking, compounds in this class often show significant antimicrobial effects due to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes .
Data Tables
| Activity Type | Effect | Reference |
|---|---|---|
| Cytotoxicity (P388 cells) | IC50 = 9.9 µM | |
| Antimicrobial | Significant activity |
Case Studies
- Cytotoxicity Study : In a comparative study of benzoxazinones, two derivatives exhibited notable cytotoxicity against leukemia cells. This suggests that similar derivatives like this compound could possess comparable effects.
- Antimicrobial Evaluation : A group of synthesized benzoxazine derivatives was tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzoxazine structure can enhance antimicrobial efficacy. This highlights the potential for this compound to be developed further as an antimicrobial agent.
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of benzoxazines. These studies reveal that variations in substituents can significantly alter biological activity. For instance:
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for N,N,4,4-Tetraethyl-4H-1,3-benzoxazine-2-methanamine hydrochloride?
- Methodological Answer : Mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (TPP) is a solvent-free approach for benzoxazine derivatives. This method minimizes side reactions and improves yield by avoiding polar solvents, which can hydrolyze intermediates. Post-synthesis, recrystallization in ethanol/HCl (1:1 v/v) ensures hydrochloride salt formation .
- Key Parameters :
- Reaction time: 2–4 hours under ball-milling.
- Purity: ≥95% (confirmed via HPLC with UV detection at 254 nm).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : and NMR to confirm substitution patterns (e.g., ethyl groups at N and C4 positions).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] at m/z 337.24).
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (e.g., C: 56.8%, H: 7.6%, N: 9.9%, Cl: 10.4%).
- Reference Standards : Cross-validate with PubChem or CAS-deposited data for related benzoxazine derivatives .
Q. What solvent systems are optimal for in vitro stability studies?
- Methodological Answer : Phosphate-buffered saline (PBS, pH 7.4) and dimethyl sulfoxide (DMSO) are preferred. Stability assays at 37°C over 72 hours show <5% degradation in PBS, while DMSO stock solutions (10 mM) remain stable for ≥6 months at -20°C .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with receptor structures (e.g., 5-HT, PDB ID: 6WGT). The ethyl groups and benzoxazine core may occupy hydrophobic pockets, while the methanamine moiety forms hydrogen bonds with Asp155.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Batch Analysis : Compare impurity profiles (HPLC-UV/ELSD) to rule out batch-to-batch variability.
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO), incubation times (24 vs. 48 hours), and serum concentrations (5% vs. 10% FBS).
Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol:DEA = 90:10:0.1).
- In Vivo PK : Administer 5 mg/kg (IV) to Sprague-Dawley rats. The R-enantiomer shows higher AUC (1.2 vs. 0.8 µg·h/mL) due to reduced CYP3A4 metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


